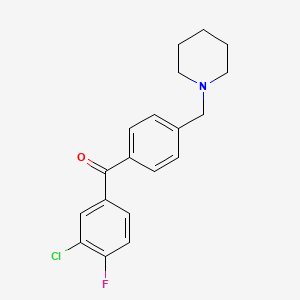

3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

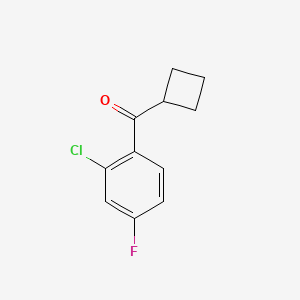

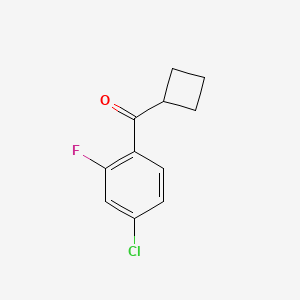

“3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone” is a heterocyclic organic compound . Its IUPAC name is (3-chloro-4-fluorophenyl)- [4- (piperidin-1-ylmethyl)phenyl]methanone . The molecular weight is 331.81 and the molecular formula is C19H19ClFNO .

Molecular Structure Analysis

The molecular structure of “3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone” can be represented by the canonical SMILES: C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl . The InChI Key is JEDNNHSXQSWDJB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The boiling point of “3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone” is 452.9ºC at 760 mmHg . The flash point is 227.7ºC . The density is 1.228g/cm³ . It has 3 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analyses

- A study highlighted the synthesis of benzophenone analogs, emphasizing the structure-activity relationship for targeting angiogenesis and apoptosis in cancer research. It was observed that benzophenone analogs substituted with chloro and fluoro groups exhibited notable anti-cancer potency due to interactions with vascular endothelial growth factor (VEGF) and inducing cell cycle arrest and apoptosis in cancer cells (Mohammed & Khanum, 2018).

Pharmaceutical Applications

- Benzophenone tagged pyridine analogs were synthesized and evaluated for their antiproliferative activity against Dalton's lymphoma. Compounds with fluoro groups in the benzophenone structure significantly activated caspase-activated DNase, a key factor in DNA fragmentation and apoptosis, indicating potential use in cancer treatment (Al‐Ghorbani et al., 2016).

Environmental and Material Applications

- The degradation kinetics and intermediates of benzophenone-3 (BP-3), a structurally similar compound used in ultraviolet protection, were studied in the context of water treatment. The research highlighted the formation of toxic by-products during BP-3 degradation, which is crucial for understanding the environmental impact and guiding water treatment processes (Guo et al., 2016).

- Research on sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) copolymers, which are structurally related to benzophenone derivatives, unveiled their potential in creating proton exchange membranes, highlighting the relevance in energy and material science (Ghassemi et al., 2004).

Scientific Research Applications of 3-Chloro-4-fluoro-4'-piperidinomethyl Benzophenone

Synthesis and Antiproliferative Activity

A study by Al‐Ghorbani et al. (2016) focused on synthesizing benzophenones with a pyridine nucleus and evaluating their antiproliferative activity against DLA cells. Compounds with fluoro and chloro substituents showed significant activity, suggesting their potential in cancer treatment research (Al‐Ghorbani et al., 2016).

Role in Tumor Growth Inhibition

Mohammed and Khanum (2018) investigated novel benzophenone analogs for their anti-cancer properties. They found that certain compounds, especially those with chloro and fluoro groups, showed significant tumor inhibition and anti-angiogenic effects (Mohammed & Khanum, 2018).

Potential in Alzheimer's Disease Therapy

Belluti et al. (2014) explored fluorinated benzophenone derivatives as multipotent agents against Alzheimer's disease. These compounds showed balanced potency against various targets relevant to Alzheimer's, highlighting their potential therapeutic value (Belluti et al., 2014).

Histamine Receptor Affinity and Cholinesterase Inhibition

Godyń et al. (2022) synthesized benzophenone derivatives with histamine H3 receptor affinity and cholinesterase inhibitory potency, aiming at multitarget-directed ligands for Alzheimer’s disease therapy. Their research suggests potential applications in neurodegenerative disease treatment (Godyń et al., 2022).

Environmental Applications and Risks

Liu et al. (2016) examined the transformation pathways and toxicity variation of benzophenone derivatives in water treatment processes, providing insights into environmental safety and potential ecological risks (Liu et al., 2016).

Proton Exchange Membranes Development

Ghassemi et al. (2004) explored the use of benzophenone derivatives in the synthesis of multiblock copolymers for proton exchange membranes, highlighting their application in energy-related fields (Ghassemi et al., 2004).

Kinetics and Degradation in Water Treatment

Lee et al. (2020) investigated the degradation mechanisms of benzophenone-3 in water treatment, providing valuable data for understanding the environmental fate of these compounds (Lee et al., 2020).

Controlled-Release Characteristics for Drug Delivery

Gudasi et al. (2007) researched the controlled-release characteristics of organopolyphosphazenes, including benzophenone derivatives, for drug delivery applications (Gudasi et al., 2007).

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-12-16(8-9-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDNNHSXQSWDJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642700 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone | |

CAS RN |

898775-23-0 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.